2-[3-(Prop-2-enamido)phenyl]acetic acid
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Overview
Description
2-[3-(Prop-2-enamido)phenyl]acetic acid is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is also known by its IUPAC name, [3-(acryloylamino)phenyl]acetic acid . This compound is characterized by the presence of a phenyl ring substituted with a prop-2-enamido group and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Prop-2-enamido)phenyl]acetic acid typically involves the reaction of 3-aminophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Prop-2-enamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The enamido group can be reduced to an amine.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Esters.
Scientific Research Applications
2-[3-(Prop-2-enamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[3-(Prop-2-enamido)phenyl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The prop-2-enamido group may form hydrogen bonds or covalent interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the prop-2-enamido group, making it less reactive in certain chemical reactions.
3-(Aminomethyl)phenylacetic acid: Contains an amino group instead of the enamido group, leading to different reactivity and biological properties.
4-(Prop-2-enamido)phenylacetic acid: Similar structure but with the enamido group in a different position, affecting its chemical behavior and applications.
Uniqueness: 2-[3-(Prop-2-enamido)phenyl]acetic acid is unique due to the presence of both the prop-2-enamido group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(prop-2-enoylamino)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-4-8(6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPKQMRWYBKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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